beta-Alanine Benzyl Ester p-Toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine Benzyl Ester p-Toluenesulfonate: is a chemical compound with the molecular formula C17H21NO5S. It is commonly used in peptide synthesis due to its ability to act as an acyl donor in the formation of β-alanyl peptides. This compound is typically found as a white to cream-colored powder and is known for its stability and reactivity under various conditions .
Mechanism of Action
Target of Action
Beta-Alanine Benzyl Ester p-Toluenesulfonate, also known as β-Ala-OBzl, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
The compound interacts with aminopeptidases to facilitate the biochemical synthesis of β-alanyl peptides . It acts as a substrate for these enzymes, participating in the enzymatic reactions that lead to the formation of these peptides.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . In this pathway, the compound serves as a building block for the formation of β-alanyl peptides. These peptides have various biological functions, including acting as signaling molecules and participating in protein-protein interactions.
Result of Action
The primary result of the action of this compound is the synthesis of β-alanyl peptides . These peptides can have various effects at the molecular and cellular levels, depending on their specific sequences and the context in which they are produced.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air and moisture to prevent decomposition . Additionally, the enzymatic activity of aminopeptidases, and thus the efficacy of the compound, can be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
Beta-Alanine Benzyl Ester p-Toluenesulfonate plays a crucial role in the biochemical synthesis of beta-alanyl peptides . It interacts with aminopeptidase, an enzyme that catalyzes the cleavage of amino acids from the amino terminus of protein or peptide substrates . The nature of this interaction involves the formation of peptide bonds, which are fundamental to biological processes.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with aminopeptidase enzymes . It may bind to these enzymes, facilitating the synthesis of beta-alanyl peptides. This process could potentially influence gene expression and enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine Benzyl Ester p-Toluenesulfonate typically involves the esterification of beta-alanine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid. The general steps are as follows:
Esterification: Beta-alanine is reacted with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form beta-alanine benzyl ester.
Salt Formation: The resulting ester is then treated with p-toluenesulfonic acid to form the p-toluenesulfonate salt.
The reaction conditions typically involve moderate temperatures (around 60-80°C) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine Benzyl Ester p-Toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-alanine and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-70°C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Beta-alanine and benzyl alcohol.
Substitution: Various beta-alanine derivatives depending on the nucleophile used.
Oxidation/Reduction: Modified beta-alanine esters with altered functional groups.
Scientific Research Applications
Beta-Alanine Benzyl Ester p-Toluenesulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as an acyl donor in the synthesis of β-alanyl peptides, which are important in various biochemical studies.
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs, enhancing their stability and bioavailability.
Biochemical Research: It serves as a substrate in enzymatic studies, particularly involving aminopeptidases, to understand enzyme kinetics and mechanisms.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Beta-Alanine Ethyl Ester p-Toluenesulfonate
- Beta-Alanine Methyl Ester p-Toluenesulfonate
- Gamma-Aminobutyric Acid (GABA) Esters
Uniqueness
Beta-Alanine Benzyl Ester p-Toluenesulfonate is unique due to its specific reactivity and stability, making it particularly suitable for peptide synthesis. Compared to other esters, the benzyl group provides a balance of reactivity and steric hindrance, which can be advantageous in selective synthesis processes. Additionally, the p-toluenesulfonate salt form enhances its solubility and handling properties in various solvents .
Properties
IUPAC Name |
benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHWYVGCFUQMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542368 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27019-47-2 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.